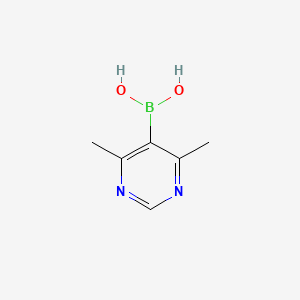

(4,6-dimethylpyrimidin-5-yl)boronic acid

Description

Properties

IUPAC Name |

(4,6-dimethylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c1-4-6(7(10)11)5(2)9-3-8-4/h3,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHQURIMSDKAGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CN=C1C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dimethylpyrimidin 5 Yl Boronic Acid and Analogous Pyrimidine Boronic Acid Derivatives

Direct Borylation Strategies for C-B Bond Formation

Direct borylation methods involve the introduction of a boron-containing moiety onto a pre-existing pyrimidine (B1678525) ring. These strategies are often favored for their atom economy and the ability to functionalize the pyrimidine core at a late stage in a synthetic sequence.

A well-established method for the synthesis of aryl and heteroaryl boronic acids is the metal-halogen exchange reaction followed by trapping with a borate (B1201080) ester. nih.govnih.govwikipedia.org This approach is particularly useful for preparing pyrimidine boronic acids from their corresponding halogenated precursors. For instance, 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid have been synthesized via lithium-halogen exchange reactions on 5-bromopyrimidine and 2-methoxy-5-bromopyrimidine, respectively, followed by reaction with triisopropylborate. nih.gov

The general mechanism involves the reaction of a halogenated pyrimidine with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a lithiated pyrimidine intermediate. This highly reactive species is then quenched with a trialkyl borate, like trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis yields the desired pyrimidine boronic acid. nih.govresearchgate.net The choice of the organolithium reagent and reaction conditions is crucial to avoid side reactions and ensure high yields. wikipedia.org

A practical and cost-effective synthesis of (2-aminopyrimidin-5-yl)boronic acid has been developed utilizing an in-situ protection of the amine group via bis-silylation with TMSCl, followed by metal-halogen exchange with n-BuLi and trapping with B(Oi-Pr)3. researchgate.net This method highlights the importance of protecting reactive functional groups on the pyrimidine ring during the metal-halogen exchange process.

| Starting Material | Reagents | Product | Yield (%) |

| 5-Bromopyrimidine | 1. n-BuLi 2. B(Oi-Pr)3 3. H3O+ | 5-Pyrimidylboronic acid | Not specified |

| 2-Methoxy-5-bromopyrimidine | 1. n-BuLi 2. B(Oi-Pr)3 3. H3O+ | 2-Methoxy-5-pyrimidylboronic acid | Not specified |

| 5-Bromo-2-aminopyrimidine | 1. TMSCl 2. n-BuLi 3. B(Oi-Pr)3 4. H3O+ | (2-Aminopyrimidin-5-yl)boronic acid | 80 |

Table 1: Examples of Pyrimidine Boronic Acid Synthesis via Metal-Halogen Exchange

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the synthesis of boronate esters from aryl or vinyl halides and a diboron reagent, most commonly bis(pinacolato)diboron (B2pin2). wikipedia.orgorganic-chemistry.org This method offers several advantages over metal-halogen exchange, including milder reaction conditions and a broader functional group tolerance. organic-chemistry.org

The catalytic cycle of the Miyaura borylation typically involves the oxidative addition of the pyrimidine halide to a palladium(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to afford the pyrimidine boronate ester and regenerate the catalyst. mdpi.com The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency and selectivity.

This reaction has been successfully applied to the synthesis of various pyrimidine boronate esters, which can then be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comrsc.org For example, the large-scale implementation of a Suzuki-Miyaura borylation to form the pinacol (B44631) boronic ester of (2-aminopyrimidin-5-yl)boronic acid has been described. researchgate.net

| Pyrimidine Halide | Diboron Reagent | Catalyst/Ligand | Base | Product |

| Aryl/Heteroaryl Halide | Bis(pinacolato)diboron | PdCl2(dppf) | KOAc | Aryl/Heteroaryl boronate ester |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh3)4 | K3PO4 | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines |

Table 2: General Scheme for Miyaura Borylation and an Example of its Application

In recent years, catalytic C-H borylation has emerged as a highly attractive and atom-economical strategy for the synthesis of organoboron compounds. nih.govthieme-connect.de This approach avoids the need for pre-functionalized starting materials, such as halogenated pyrimidines, and directly converts a C-H bond into a C-B bond. nih.gov

Iridium-catalyzed C-H borylation has been shown to be particularly effective for the borylation of various aromatic and heteroaromatic compounds, including pyrimidine derivatives. thieme-connect.dedigitellinc.com The regioselectivity of the borylation is often governed by steric and electronic factors. For instance, iridium-catalyzed C-H borylation of substituted pyridines has demonstrated that the boronic ester group can be installed at different positions depending on the substitution pattern. digitellinc.com

A metal-free, pyrimidine-directed C-H borylation of 2-pyrimidylanilines has also been developed, offering a convenient and robust method for synthesizing various boronates. nih.govrsc.orgresearchgate.net This reaction proceeds smoothly and tolerates a wide range of functional groups and impurities. nih.govrsc.orgresearchgate.net

| Substrate | Catalyst | Boron Source | Product |

| Pyrimidine Derivative | Iridium complex | B2pin2 or HBpin | Borylated Pyrimidine |

| 2-Pyrimidylaniline | Metal-free | Diboron reagent | Ortho-borylated 2-pyrimidylaniline |

Table 3: Overview of C-H Borylation Strategies for Pyrimidine Derivatives

Condensation and Cyclization Reactions for Pyrimidine Boronate Scaffold Assembly

An alternative approach to the synthesis of pyrimidine boronates involves the construction of the pyrimidine ring from acyclic precursors that already contain a boron moiety. This strategy allows for the incorporation of the boronate group at an early stage of the synthesis.

One such method involves the condensation reaction of ynone trifluoroborates with amidines or guanidines. nih.gov This approach provides a general method for accessing C4-borylated pyrimidine derivatives. The potassium trifluoroborate handle is robust and stable towards the nucleophilic conditions of the condensation reaction, as well as subsequent functionalization steps. nih.gov

Another strategy involves the cyclization of 1,3-dicarbonyl compounds or their equivalents with amidines. While not directly leading to boronic acids, this is a fundamental method for constructing the pyrimidine core, which can then be functionalized with a boron group in a subsequent step. bu.edu.egmdpi.com

Chemo- and Regioselective Synthesis Protocols for Pyrimidine-Boronates

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of substituted pyrimidine boronates, given the presence of multiple reactive sites on the pyrimidine ring.

In the context of C-H borylation, regioselectivity can be controlled by the choice of catalyst and directing groups. For example, in iridium-catalyzed borylation, steric hindrance can direct the borylation to the less hindered positions. thieme-connect.dedigitellinc.com In the case of pyrimidine-directed C-H borylation, the pyrimidine nitrogen acts as a directing group, leading to ortho-borylation. nih.govrsc.orgresearchgate.net

For condensation reactions, the regiochemistry of the resulting pyrimidine boronate is determined by the structure of the starting materials. The condensation of ynone trifluoroborates with amidines, for instance, selectively yields C4-borylated pyrimidines. nih.gov

Challenges and Advancements in Scalable Synthesis of Heterocyclic Boronic Acids

The scalable synthesis of heterocyclic boronic acids, including pyrimidine derivatives, presents several challenges. These include the stability of the boronic acids, which can be prone to degradation, and the need for cost-effective and environmentally friendly processes. nih.govresearchgate.net

Advancements in this area include the development of more robust boronic acid surrogates, such as boronate esters (e.g., pinacol esters) and trifluoroborate salts, which are often more stable and easier to handle than the corresponding boronic acids. nih.govnih.gov The development of one-pot procedures that combine C-H borylation and subsequent cross-coupling reactions also contributes to more efficient and scalable syntheses. organic-chemistry.org Furthermore, the implementation of flow chemistry can offer improved control over reaction parameters and facilitate scale-up. nih.gov The development of practical and cost-effective syntheses, such as the one described for (2-aminopyrimidin-5-yl)boronic acid, is crucial for the industrial application of these valuable compounds. researchgate.net

Reactivity and Mechanistic Investigations of 4,6 Dimethylpyrimidin 5 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of modern cross-coupling chemistry, and (4,6-dimethylpyrimidin-5-yl)boronic acid is a competent substrate for several such transformations, most notably the Suzuki-Miyaura reaction.

Suzuki-Miyaura Coupling with (Hetero)aryl Halides and Pseudohalides

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds by coupling an organoboron compound with a halide or pseudohalide. organic-chemistry.orgwikipedia.org In this context, this compound serves as the organoboron partner, reacting with various (hetero)aryl electrophiles to yield 5-aryl-4,6-dimethylpyrimidine derivatives. These products are of interest in medicinal chemistry and materials science. nih.gov The reaction is tolerant of a wide range of functional groups and typically proceeds with high yields. mdpi.com

The general transformation involves the reaction of this compound with a (hetero)aryl halide (X = I, Br, Cl) or triflate (OTf) in the presence of a palladium catalyst and a base.

Table 1: Representative Suzuki-Miyaura Couplings with this compound This table is illustrative, based on typical conditions and yields for Suzuki-Miyaura couplings of heteroaryl boronic acids.

| (Hetero)aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromoanisole (B123540) | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Dioxane/H₂O | 88 |

| 3-Iodopyridine | PdCl₂(dppf) (2 mol%) | K₃PO₄ | DMF | 82 |

| 4-Chlorobenzonitrile | Pd₂(dba)₃ / SPhos (2 mol%) | Cs₂CO₃ | Toluene/H₂O | 75 |

| 2-Bromothiophene | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | DME/H₂O | 91 |

| Phenyl triflate | Pd(OAc)₂ / PCy₃ (2 mol%) | KF | THF | 79 |

The choice of ligand coordinated to the palladium center is crucial for the success of the Suzuki-Miyaura coupling. The ligand stabilizes the palladium catalyst, influences its reactivity through steric and electronic effects, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For challenging substrates like heteroaryl boronic acids, sophisticated ligands are often required.

Buchwald's biaryl phosphine (B1218219) ligands (e.g., SPhos, XPhos) are highly effective for coupling heteroaromatic substrates, often allowing for lower catalyst loadings and milder reaction conditions. researchgate.net These bulky and electron-rich ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting oxidative addition step, which is particularly important when using less reactive aryl chlorides. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering high stability and activity. researchgate.net For less demanding couplings, simpler phosphine ligands like triphenylphosphine (B44618) (PPh₃) or chelating phosphines such as dppf are often sufficient. mdpi.comnih.gov

Table 2: Effect of Ligand on a Model Suzuki-Miyaura Coupling Model Reaction: this compound + 4-Chlorotoluene. Conditions are standardized to isolate the effect of the ligand.

| Ligand | Catalyst Precursor | Yield (%) | Rationale |

|---|---|---|---|

| None | Pd(OAc)₂ | <10 | Catalyst decomposition and low activity. |

| Triphenylphosphine (PPh₃) | Pd(OAc)₂ | 45 | Moderate activity, common general-purpose ligand. |

| dppf | PdCl₂ | 68 | Chelating ligand provides stability and moderate activity. |

| XPhos | Pd₂(dba)₃ | 92 | Bulky, electron-rich biarylphosphine ideal for activating aryl chlorides. |

Beyond ligand selection, the efficiency and yield of the Suzuki-Miyaura coupling are highly dependent on several other parameters, including the base, solvent, temperature, and catalyst loading. researchgate.net

Base : The base plays a critical role in activating the boronic acid for the transmetalation step, forming a more nucleophilic boronate species. organic-chemistry.org Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, K₃PO₄ is often effective for a broad range of substrates, while the stronger base Cs₂CO₃ may be required for more challenging couplings. mdpi.comresearchgate.net

Solvent : The solvent system must solubilize the various components of the reaction mixture. Mixed aqueous-organic solvents like dioxane/H₂O, toluene/H₂O, or THF/H₂O are frequently used, as water aids in dissolving the inorganic base and facilitates the formation of the boronate. mdpi.com Polar aprotic solvents such as DMF or DMSO can also be effective, particularly at higher temperatures. researchgate.net

Temperature : Most Suzuki-Miyaura reactions require heating to proceed at a reasonable rate, with temperatures typically ranging from 70 °C to 120 °C. The optimal temperature depends on the reactivity of the coupling partners and the stability of the catalyst. mdpi.com

Table 3: Optimization of Reaction Conditions for Coupling with 4-Bromoanisole This table illustrates a typical optimization workflow for the reaction between this compound and 4-bromoanisole using a Pd(PPh₃)₄ catalyst.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | Toluene/H₂O | 80 | 75 |

| 2 | Na₂CO₃ | Toluene/H₂O | 80 | 72 |

| 3 | K₃PO₄ | Toluene/H₂O | 80 | 86 |

| 4 | K₃PO₄ | Dioxane/H₂O | 80 | 90 |

| 5 | K₃PO₄ | DMF | 80 | 81 |

| 6 | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

Site selectivity is a key consideration when working with polyfunctionalized pyrimidine (B1678525) rings. In the context of Suzuki-Miyaura reactions involving halogenated pyrimidines, the position of the halide dictates the site of coupling. The established order of reactivity for halogens on the pyrimidine ring is generally C4/C6 > C2 > C5. researchgate.net This selectivity is governed by the electronic properties of the ring, where the C4 and C6 positions are most electron-deficient and thus most susceptible to oxidative addition by the palladium catalyst. The C5 position is the least electrophilic. rsc.org

When this compound is the coupling partner, the reaction site is fixed at the C5 position. The challenge then becomes controlling selectivity on a polyhalogenated (hetero)aryl partner. The inherent differences in carbon-halogen bond strengths (C-I > C-Br > C-Cl) and the electronic and steric environment of the halide can be exploited to achieve selective mono-arylation. rsc.orgbeilstein-journals.org

Microwave irradiation has become a valuable tool for accelerating organic reactions, including the Suzuki-Miyaura coupling. mdpi.comasianpubs.org The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities by minimizing the formation of side products. nih.govnih.gov The rapid, uniform heating provided by microwaves can overcome activation barriers more efficiently than conventional heating methods, making it particularly useful for less reactive coupling partners or for high-throughput synthesis applications. mdpi.comrsc.org

Table 4: Comparison of Conventional vs. Microwave Heating Model Reaction: this compound + 2-Bromopyridine with Pd(PPh₃)₄/K₂CO₃ in DME/H₂O.

| Heating Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Conventional (Oil Bath) | 85 | 12 h | 78 |

| Microwave Irradiation | 120 | 15 min | 91 |

Exploration of Other Transition Metal-Catalyzed Cross-Coupling Pathways

While the Suzuki-Miyaura coupling is the most prominent reaction for this compound, other cross-coupling methodologies can also be considered for forming different types of chemical bonds.

Stille Coupling : The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orglibretexts.org While boronic acids are not direct partners in the Stille reaction, a halogenated 4,6-dimethylpyrimidine (B31164) could be coupled with an organostannane. The Stille reaction is known for its tolerance of a wide array of functional groups, but the high toxicity of organotin reagents and byproducts is a significant drawback. libretexts.org

Chan-Lam Coupling : The Chan-Lam (or Chan-Evans-Lam) coupling reaction forms a carbon-heteroatom bond between a boronic acid and an N-H or O-H containing compound (such as an amine, alcohol, or amide). wikipedia.orgorganic-chemistry.org This reaction is catalyzed by copper, often using Cu(OAc)₂, and can typically be performed in the presence of air at room temperature. rsc.orgnih.gov this compound could potentially be coupled with various amines or phenols via this method to generate C5-amino or C5-ether-linked pyrimidine derivatives, which are structures not accessible through the Suzuki reaction. nih.gov

Liebeskind-Srogl Coupling : This reaction involves the palladium-catalyzed, copper(I)-mediated cross-coupling of a thioester with a boronic acid to produce a ketone. wikipedia.orgrsc.org The reaction proceeds under neutral conditions, making it suitable for substrates with base-sensitive functional groups. researchgate.netnih.gov Employing this compound in a Liebeskind-Srogl coupling with a suitable thioester would provide a direct route to 5-acyl-4,6-dimethylpyrimidines.

Metal-Free Carbon-Carbon Bond Formation Strategies Utilizing Boronic Acids

The development of carbon-carbon (C-C) bond-forming reactions that avoid the use of transition metal catalysts is a significant goal in sustainable chemistry. nih.gov Aryl boronic acids, including heterocyclic variants like this compound, are key reagents in these efforts. Two prominent metal-free strategies involve the coupling of boronic acids with nitrile imines and tosylhydrazones.

One notable method involves the coupling of aryl boronic acids with nitrile imines, which are reactive 1,3-dipoles generated in situ. rsc.orgresearchgate.net This transformation provides a sustainable and efficient route to form C-C bonds without a metal catalyst. whiterose.ac.uk The proposed mechanism is inspired by the Petasis-Mannich reaction, where the key step is the formation of a nucleophilic boronate complex. whiterose.ac.uk This intermediate is formed by the coordination of the boronic acid with a heteroatom of the substrate, which facilitates the migration of the aryl group from the boron to an electrophilic center. whiterose.ac.uk This approach has been successfully applied to a broad range of aryl boronic acids. researchgate.net

Another powerful metal-free C-C bond-forming reaction is the reductive coupling between boronic acids and tosylhydrazones. nih.govorganic-chemistry.org This method is highly versatile and tolerant of numerous functional groups. organic-chemistry.org The reaction typically proceeds by the thermal decomposition of a tosylhydrazone in the presence of a base to generate a diazo compound intermediate, which then reacts with the boronic acid. organic-chemistry.org This process serves as an effective reductive coupling of carbonyl compounds (from which tosylhydrazones are derived) and is valued for its operational simplicity and the use of inexpensive reagents. organic-chemistry.org

| Strategy | Coupling Partner | Key Intermediate | Advantages |

|---|---|---|---|

| Petasis-Mannich Type Reaction | Nitrile Imine (from tetrazole or hydrazonyl chloride) | Nucleophilic Boronate Complex | Sustainable, proceeds in the absence of exogenous reagents. researchgate.netwhiterose.ac.uk |

| Reductive Coupling | Tosylhydrazone (from carbonyl compound) | Diazo Compound | High functional group tolerance, uses inexpensive bases, operationally simple. organic-chemistry.org |

Electrophilic and Nucleophilic Transformations at the Boron Center of Pyrimidine Boronic Acids

The boron atom in pyrimidine boronic acids like this compound exhibits dual reactivity, capable of participating in both electrophilic and nucleophilic transformations. This duality is central to its synthetic utility.

Nucleophilic Character: The nucleophilic nature of boronic acids is most prominently observed through the formation of tetracoordinate 'ate' complexes. In aqueous solutions with a pH above their pKa, boronic acids are converted from their neutral, trigonal planar form to an anionic, tetrahedral boronate species. nih.gov This boronate form is significantly more nucleophilic. This enhanced nucleophilicity is the basis for their role in reactions like the Petasis-Mannich type coupling, where the formation of an electron-rich boronate complex is a key mechanistic step that precedes aryl group migration. whiterose.ac.uk

Electrophilic Character: Conversely, the empty p-orbital on the three-coordinate boron atom imparts significant Lewis acidity, making it electrophilic. This allows the boron center to accept a pair of electrons from Lewis bases, such as amines or the hydroxyl groups of diols. This electrophilicity is the driving force for the initial complexation in many reactions. While the formation of the C-B bond itself can be achieved through electrophilic aromatic substitution using highly reactive boron electrophiles like BBr₃ or borenium cations, the subsequent reactivity of the resulting boronic acid often hinges on its Lewis acidic nature. mdpi.comacs.org In the crucial transmetalation step of metal-catalyzed cross-coupling reactions, the electrophilic boron atom interacts with the metal center, a fundamental process for transferring the pyrimidine moiety. nih.gov

| Transformation Type | Boron Center Role | Description | Key Intermediate/State |

|---|---|---|---|

| Nucleophilic | Nucleophile Precursor | The boronic acid accepts a nucleophile (e.g., hydroxide) to form a more reactive species. | Tetrahedral 'ate' complex (boronate) |

| Electrophilic | Lewis Acid / Electrophile | The vacant p-orbital on the trigonal boron atom accepts electrons from a Lewis base. | Trigonal planar boronic acid |

Reversible Esterification of Boronic Acids with Diols and its Synthetic Implications

A hallmark reaction of boronic acids is their reversible esterification with 1,2- or 1,3-diols to form cyclic boronic esters (also known as boronates). This reaction is typically rapid and proceeds by forming a five- or six-membered ring, with the release of water. The equilibrium can be shifted toward the ester by removing water or driven back to the boronic acid by adding excess water.

This reversibility has significant synthetic implications:

Protection Strategy: Diols can serve as effective protecting groups for the boronic acid functionality. By converting the boronic acid to a more stable boronic ester, the C-B bond can be shielded from undesired side reactions (e.g., protodeboronation) under certain conditions. The protecting group can then be easily removed by hydrolysis.

Purification and Handling: The reversible formation of boronic esters can be exploited for purification. For instance, temporary conversion to an ester can alter the compound's solubility and chromatographic properties, facilitating its separation from impurities. wur.nl

Dynamic Covalent Chemistry: The dynamic nature of the boronic ester bond allows for its use in the creation of responsive materials. researchgate.net Polymers incorporating these bonds can exhibit properties like self-healing and adaptability, as the bonds can break and reform in response to stimuli such as changes in pH or the presence of competing diols. researchgate.net

Bioconjugation and Sensing: The specific interaction between boronic acids and diols is widely used for the oriented and reversible immobilization of biomolecules containing diol moieties, such as the N-glycans in antibodies. wur.nl This interaction also forms the basis for sensors designed to detect sugars and other diol-containing compounds.

| Application | Principle | Example Use Case |

|---|---|---|

| Protecting Group | Masks the reactive boronic acid as a more stable cyclic ester. | Protecting the boronic acid during a multi-step synthesis to prevent degradation. |

| Dynamic Materials | The reversible bond allows for adaptable network structures. | Development of self-healing polymers or recyclable materials. researchgate.net |

| Biomolecule Immobilization | Specific and reversible binding to diol units in glycoproteins or sugars. | Attaching antibodies to a surface for diagnostic assays. wur.nl |

| Purification Aid | Alters physical properties to enable separation. | Facilitating chromatographic purification of boronic acid-containing intermediates. wur.nl |

Applications of 4,6 Dimethylpyrimidin 5 Yl Boronic Acid As a Synthetic Building Block

Construction of Complex Heterocyclic Architectures

The rigid, nitrogen-containing pyrimidine (B1678525) ring is a privileged scaffold in medicinal chemistry and materials science. (4,6-Dimethylpyrimidin-5-yl)boronic acid provides a direct and efficient route to introduce this specific moiety into larger, more complex heterocyclic systems.

Synthesis of Substituted Pyrimidine Derivatives through C-C Bond Formation

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new C-C bonds. While the boronic acid is attached at the C5 position of the pyrimidine ring, this reagent is typically coupled with a halogenated reaction partner (an aryl, heteroaryl, or vinyl halide/triflate) to append the dimethylpyrimidine unit onto another molecule.

Conversely, to create substituted pyrimidines where the new group is attached at the C5 position, one would start with a 5-halopyrimidine and couple it with a different organoboron reagent. However, this compound itself serves as the donor of the pyrimidine motif. The reaction involves an oxidative addition of the palladium catalyst to the organic halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. This process allows for the direct linkage of the pyrimidine ring to other cyclic or acyclic structures.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| This compound | Coupling Partner (R-X) | Catalyst System | Product |

| 4-Bromotoluene | Pd(PPh₃)₄, Na₂CO₃ | 5-(4-Methylphenyl)-4,6-dimethylpyrimidine | |

| 2-Iodothiophene | PdCl₂(dppf), K₃PO₄ | 4,6-Dimethyl-5-(thiophen-2-yl)pyrimidine | |

| 3-Chloropyridine | Pd₂(dba)₃, SPhos, Cs₂CO₃ | 4,6-Dimethyl-5-(pyridin-3-yl)pyrimidine |

Formation of Biaryls and Heterobiaryls Featuring Pyrimidine Moieties

A significant extension of C-C bond formation is the synthesis of biaryl and heterobiaryl compounds, which are structures containing two directly linked aromatic or heteroaromatic rings. These motifs are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials. This compound is an ideal reagent for installing a 4,6-dimethylpyrimidine (B31164) ring into such systems.

By coupling the boronic acid with a variety of aryl or heteroaryl halides, a diverse library of compounds can be generated. The reaction conditions are typically robust and can accommodate a wide range of functional groups on the coupling partner, allowing for the synthesis of highly functionalized molecules. For instance, coupling with halogenated quinolines, pyridines, or thiophenes yields complex heterobiaryls with tailored electronic and steric properties.

Incorporation into Fused Pyrimidine Systems (e.g., Furo[2,3-d]pyrimidines, Thieno[3,2-d]pyrimidines)

The synthesis of fused heterocyclic systems, such as furo[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines, often involves multi-step reaction sequences. In many of these synthetic routes, a key step is the introduction of a substituent onto the pre-formed fused ring system.

This compound can be utilized in the later stages of these syntheses. For example, a thieno[3,2-d]pyrimidine (B1254671) core can be synthesized and subsequently halogenated at a specific position. This halogenated intermediate can then undergo a Suzuki-Miyaura reaction with this compound to append the dimethylpyrimidine moiety. This strategy allows for the modular construction of highly complex molecules, where different functionalities can be introduced in a controlled and sequential manner. This approach has been successfully applied in the synthesis of various biologically active thieno[3,2-d]pyrimidine derivatives. researchgate.netmdpi.com

Functionalization of Biomolecules and Advanced Materials

Beyond traditional small-molecule synthesis, the reactivity of this compound makes it suitable for more specialized applications, including the modification of biological macromolecules and the creation of functional materials.

Post-Transcriptional Functionalization of RNA Oligonucleotides via Cross-Coupling

The site-specific labeling of RNA is a powerful tool for studying its structure, function, and cellular dynamics. A novel and developing application for boronic acids is the post-transcriptional functionalization of RNA oligonucleotides through palladium-catalyzed cross-coupling. nih.gov This method involves the enzymatic incorporation of a halogenated nucleotide, such as 5-iodouridine (B31010) triphosphate (IUTP), into an RNA transcript using an RNA polymerase. nih.govnih.gov

The resulting halogen-modified RNA can then be subjected to a Suzuki-Miyaura coupling reaction with a boronic acid, such as this compound. This reaction, carried out under mild, aqueous conditions to preserve the integrity of the RNA molecule, creates a stable C-C bond, effectively labeling the RNA with the dimethylpyrimidine group. nih.govtrilinkbiotech.comfrontiersin.org This strategy allows for the introduction of specific chemical moieties that can serve as probes or structural modifiers, opening new avenues for investigating RNA biology. nih.gov

Table 2: Conceptual Scheme for RNA Functionalization

| Step | Description | Key Reagents | Result |

| 1 | In Vitro Transcription | T7 RNA Polymerase, NTPs, IUTP, DNA template | RNA oligonucleotide with incorporated 5-iodouridine |

| 2 | Suzuki-Miyaura Coupling | RNA-Iodouridine, this compound | Pd(OAc)₂, Water-soluble ligand (e.g., ADHP) |

Design of Pyrimidine-Containing Ligands for Heterogeneous Catalysis

In the field of catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of metal catalysts. The nitrogen atoms in the pyrimidine ring are capable of coordinating with transition metals, making pyrimidine-containing molecules attractive candidates for ligand design. acs.org this compound can be used as a synthetic intermediate to construct more complex ligands intended for heterogeneous catalysis.

The strategy involves a two-part design. First, the pyrimidine core acts as the coordinating site for the catalytically active metal center. Second, the boronic acid functionality is used to couple the pyrimidine unit to a larger molecular framework via a Suzuki-Miyaura reaction. This framework can be designed to include functionalities that allow for immobilization onto a solid support, such as silica, polymers, or magnetic nanoparticles. rsc.orgnih.gov This converts a homogeneous catalyst into a heterogeneous one, which simplifies catalyst recovery and reuse, a key principle of green and sustainable chemistry. acs.org The dimethyl groups on the pyrimidine ring can also be used to fine-tune the steric and electronic environment around the metal center, thereby influencing the catalytic performance.

Integration into Supramolecular Assemblies and Organic Electronic Systems

The distinct molecular framework of this compound, featuring a nitrogen-rich heterocyclic ring and a versatile boronic acid moiety, makes it a valuable component for creating highly ordered supramolecular structures and functional organic electronic devices.

Supramolecular Assemblies

The formation of supramolecular assemblies relies on non-covalent interactions, such as hydrogen bonding, to direct the self-assembly of molecular components into larger, well-defined architectures. Boronic acids are particularly adept at this, as the B(OH)₂ group can act as both a hydrogen bond donor and acceptor. In the case of this compound, the nitrogen atoms of the pyrimidine ring can also participate in hydrogen bonding, providing additional control over the self-assembly process.

While specific research detailing the extensive use of this compound in supramolecular chemistry is still emerging, the principles of boronic acid-driven self-assembly are well-established. It is anticipated that this compound can be utilized in the construction of various supramolecular structures, including:

Macrocycles and Cages: Through condensation reactions with diols or other complementary linkers, this compound can form cyclic structures. The pyrimidine units can be oriented towards the interior or exterior of these cavities, influencing their host-guest properties.

Supramolecular Polymers: The ability of boronic acids to form reversible covalent bonds with diols can be exploited to create dynamic polymers. The pyrimidine moiety can introduce specific electronic or recognition properties along the polymer chain.

Crystal Engineering: The directional nature of hydrogen bonds involving the boronic acid and pyrimidine groups can be used to design and synthesize crystalline materials with desired network topologies and properties.

The table below summarizes the potential interactions and resulting assemblies involving this compound.

| Interacting Functional Group | Type of Interaction | Potential Supramolecular Assembly |

| Diols | Reversible Covalent Bonding | Macrocycles, Cages, Supramolecular Polymers |

| N-Heterocycles | Hydrogen Bonding | Co-crystals, Molecular Networks |

| Carboxylic Acids | Hydrogen Bonding | Co-crystals, Dimers |

Organic Electronic Systems

In the realm of organic electronics, this compound serves as a crucial building block for the synthesis of conjugated materials used in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This reaction allows for the formation of carbon-carbon bonds between the pyrimidine core and other aromatic or heteroaromatic units, leading to the creation of extended π-conjugated systems. The electronic properties of these materials can be finely tuned by the choice of coupling partners.

The incorporation of the 4,6-dimethylpyrimidine moiety can impart several desirable characteristics to organic electronic materials:

Electron-Deficient Nature: The pyrimidine ring is electron-deficient, which can facilitate electron injection and transport in electronic devices.

Morphological Control: The presence of the dimethylpyrimidine unit can influence the solid-state packing of the conjugated molecules, which in turn affects charge carrier mobility.

While specific device performance data for materials solely derived from this compound is not yet widely published, its role as a synthetic precursor is evident in the development of complex organic molecules for various applications. For instance, it has been utilized in the synthesis of potent Mcl-1 inhibitors, where it is introduced via a Suzuki coupling reaction. This highlights its utility in constructing intricate molecular architectures, a foundational requirement for advanced organic electronic materials.

The table below outlines the potential applications and benefits of incorporating the (4,6-dimethylpyrimidin-5-yl) moiety into organic electronic materials.

| Application Area | Synthetic Method | Potential Benefits |

| Organic Light-Emitting Diodes (OLEDs) | Suzuki-Miyaura Coupling | Improved electron transport, enhanced thermal stability |

| Organic Field-Effect Transistors (OFETs) | Suzuki-Miyaura Coupling | Controlled morphology, potential for n-type behavior |

| Conjugated Polymers | Suzuki-Miyaura Coupling | Tunable electronic properties, processability |

Computational and Theoretical Studies on 4,6 Dimethylpyrimidin 5 Yl Boronic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties. For (4,6-dimethylpyrimidin-5-yl)boronic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide fundamental insights into its geometry and electronic characteristics. lodz.pl

The initial step in such a study involves geometry optimization, where the molecule's lowest energy conformation is determined. lodz.pl From this optimized structure, key electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity.

Further analysis can yield a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. This map would highlight electron-rich regions (nucleophilic sites), likely around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the boronic acid group, and electron-deficient regions (electrophilic sites), such as the boron atom.

Illustrative Data from DFT Calculations:

The following interactive table presents hypothetical, yet plausible, electronic properties for this compound that would be derived from DFT calculations.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate kinetic stability. |

| Dipole Moment | 3.2 Debye | Indicates a polar molecule. |

| Mulliken Charge on Boron | +0.75 | Highlights the electrophilic nature of the boron atom. |

These calculated parameters provide a quantitative basis for understanding the molecule's intrinsic reactivity and how it will interact with other chemical species.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. For this compound, a key application would be in modeling its participation in reactions like the Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis. acs.orgacs.org

For instance, in a Suzuki-Miyaura coupling, computational modeling could investigate the key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org The model would explore how this compound interacts with the palladium catalyst and the reaction base. acs.orgresearchgate.net This analysis provides insights into how the electronic and steric properties of the pyrimidine ring and its methyl substituents influence the reaction's feasibility and kinetics.

Illustrative Energy Profile for a Reaction Step:

This table presents a hypothetical energy profile for the transmetalation step in a Suzuki-Miyaura reaction involving this compound, as might be determined through computational modeling.

| Species | Relative Energy (kcal/mol) (Illustrative) | Description |

| Reactants (Aryl-Pd-Halide + Boronate) | 0.0 | Starting point of the step. |

| Transition State 1 | +15.2 | Energy barrier for the formation of the pre-transmetalation complex. |

| Intermediate Complex | -5.4 | A stable intermediate where the boronate is coordinated to the palladium center. |

| Transition State 2 | +18.5 | The rate-determining transition state for the transfer of the pyrimidinyl group. |

| Products (Aryl-Pd-Pyrimidinyl + Halide) | -12.1 | The products of the transmetalation step. |

Such a profile would indicate the most likely pathway and highlight the kinetic bottlenecks of the reaction, offering a theoretical foundation for optimizing reaction conditions.

Prediction of Reactivity Descriptors and Structure-Reactivity Relationships

Conceptual DFT provides a framework for quantifying chemical reactivity through a set of descriptors derived from the variation of energy with respect to the number of electrons. rsc.org These global reactivity descriptors offer a quantitative measure of a molecule's stability and reactivity tendencies. researchgate.net

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO. mdpi.com

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO. mdpi.com

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap and are generally less reactive. rsc.org

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

By calculating these descriptors for this compound and comparing them to a series of related pyrimidine or boronic acid derivatives, quantitative structure-reactivity relationships (QSAR) can be established. acs.orgresearchgate.net This allows for the prediction of how modifications to the molecular structure—for example, changing the substituents on the pyrimidine ring—would affect its reactivity in a predictable manner. This predictive capability is invaluable in the rational design of new molecules with tailored properties.

Illustrative Table of Calculated Reactivity Descriptors:

This interactive table shows hypothetical reactivity descriptors for this compound, calculated from the illustrative HOMO and LUMO energies listed previously.

| Reactivity Descriptor | Formula | Calculated Value (Illustrative) | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 6.8 eV | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.5 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.15 eV | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.65 eV | Corresponds to the moderate stability suggested by the HOMO-LUMO gap. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 3.25 eV | Indicates a moderate electrophilic character. |

These theoretical tools provide a powerful lens through which the chemical nature of this compound can be deeply understood, guiding future experimental work and application.

Future Perspectives and Emerging Research Avenues in 4,6 Dimethylpyrimidin 5 Yl Boronic Acid Chemistry

Development of Novel and Efficient Synthetic Routes for Pyrimidine (B1678525) Boronic Acids

The synthesis of aryl and heteroaryl boronic acids has evolved from classical methods to more sophisticated and efficient catalytic processes. Traditional routes often involved the electrophilic trapping of organometallic intermediates, such as Grignard or organolithium reagents, with borate (B1201080) esters at low temperatures. nih.govmdpi.com While foundational, these methods can suffer from low yields and limited functional group tolerance. nih.gov

Modern research emphasizes the development of more practical and cost-effective synthetic strategies. A notable advancement is the direct, palladium-catalyzed borylation of aryl and heteroaryl halides. acs.org For instance, a highly efficient synthesis of (2-aminopyrimidin-5-yl)boronic acid, a related compound, has been developed featuring an in-situ protection of the amine group followed by a metal-halogen exchange and subsequent trapping with an tri-isopropyl borate. researchgate.netacs.org This two-step process achieves high yield and purity on a large scale. researchgate.netacs.org Another innovative approach involves the condensation of ynone trifluoroborates with amidines, providing a general method to access C4-borylated pyrimidine derivatives, which are otherwise difficult to synthesize. nih.gov The use of boronic acid surrogates, such as pinacol (B44631) esters (Bpin), is also common as they often exhibit greater stability and are easier to purify, though they require a subsequent hydrolysis step to yield the free boronic acid. researchgate.net

| Synthetic Method | Key Reagents | Typical Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Organometallic Trapping | Organolithium/Grignard, Borate esters | Low temperature (-100°C to -50°C) | Well-established | Low functional group tolerance, low temperatures, potential for low yields | nih.govgoogle.com |

| Palladium-Catalyzed Borylation | Aryl/Heteroaryl Halide, Diboron reagent (e.g., B2(OH)4, B2pin2) | Pd catalyst, base, 50-80°C | High efficiency, broad substrate scope, milder conditions | Requires catalyst, potential for side reactions | acs.org |

| Condensation of Ynone Trifluoroborates | Ynone trifluoroborate, Amidine/Guanidine | Often proceeds at room temperature | Novel access to specific isomers, robust trifluoroborate handle | Limited to specific substitution patterns | nih.gov |

Expanding the Scope of Catalytic Transformations Beyond Palladium

While the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone of boronic acid chemistry, there is a growing impetus to explore alternative catalytic systems to overcome some of palladium's limitations and to unlock new reactivity. mdpi.com Palladium catalysts can sometimes be sensitive, expensive, and require specific ligands for optimal performance.

Rhodium has emerged as a powerful alternative for certain transformations. Rhodium-catalyzed asymmetric Suzuki-Miyaura couplings have been developed that allow for the enantioselective synthesis of complex chiral molecules from a variety of aryl and heteroaryl boronic acids. nih.gov This methodology has been successfully applied to the synthesis of pharmacologically important compounds, demonstrating its utility. nih.gov Furthermore, rhodium complexes can catalyze the addition of boronic acids to alkenes and carbonyl compounds. researchgate.net

Copper-promoted reactions, such as the Chan-Lam coupling, offer an alternative pathway for forming carbon-heteroatom bonds, specifically C-O and C-N bonds, using boronic acids as coupling partners. researchgate.net This complements the C-C bond formation typical of Suzuki-Miyaura reactions. Iridium catalysts have also found use, particularly in the direct C-H borylation of aromatic compounds, providing an atom-economical route to boronic esters. nih.gov

| Catalyst Metal | Key Transformation | Advantages over Palladium | Example Application | Reference |

|---|---|---|---|---|

| Rhodium (Rh) | Asymmetric C-C Coupling, Conjugate Addition | Enables asymmetric synthesis, different reactivity profile | Synthesis of chiral drug intermediates like niraparib | nih.gov |

| Copper (Cu) | Chan-Lam C-N/C-O Coupling | Efficient formation of carbon-heteroatom bonds | Synthesis of N-aryl and O-aryl pyrimidines | researchgate.net |

| Iridium (Ir) | Direct C-H Borylation | Atom economy (no pre-halogenation needed) | Direct synthesis of boronic esters from pyrimidine | nih.gov |

| Nickel (Ni) | C-C Coupling | Lower cost, can couple different substrate classes | Cross-coupling of challenging substrates | bohrium.com |

Advanced Applications in Complex Molecule Synthesis and Chemical Biology

The true value of (4,6-dimethylpyrimidin-5-yl)boronic acid and its analogs lies in their application as versatile intermediates for constructing molecules with significant function. In medicinal chemistry, the pyrimidine ring is a key component in a vast number of pharmaceuticals. nih.gov The boronic acid functional group serves as a reactive handle to introduce this important heterocycle into larger, more complex structures, primarily via Suzuki-Miyaura coupling. chem-space.comchemrxiv.org This strategy has been instrumental in synthesizing drug candidates, including proteasome inhibitors for cancer therapy and other biologically active compounds. nih.govrsc.org For example, rhodium-catalyzed asymmetric coupling using heterocyclic boronic acids has been employed in the synthesis of the anticancer agent niraparib. nih.gov Similarly, elaboration of a pyrimidine trifluoroborate, a boronic acid derivative, led to the synthesis of the experimental anti-cancer drug bropirimine. nih.gov

Beyond drug synthesis, pyrimidine boronic acids are finding applications in the field of chemical biology. The inherent ability of the boronic acid moiety to form reversible covalent bonds with diols is a key feature being exploited. nih.govresearchgate.net This interaction allows for the design of sophisticated chemical sensors and probes for detecting and quantifying biologically important polyols, such as saccharides. nih.gov These tools are valuable for studying cellular processes and diagnostics. Furthermore, this diol-binding property is harnessed to design enzyme inhibitors, where the boronic acid targets key residues in an enzyme's active site, and to develop novel drug delivery systems. nih.govmdpi.com

| Application Area | Principle | Example | Reference |

|---|---|---|---|

| Complex Molecule Synthesis | Suzuki-Miyaura coupling to incorporate the pyrimidine core | Synthesis of the anticancer drug Niraparib | nih.gov |

| Medicinal Chemistry | Use as a key building block for bioactive molecules | Synthesis of the experimental anticancer drug Bropirimine | nih.gov |

| Enzyme Inhibition | Boronic acid moiety acts as a warhead to bind to enzyme active sites | Development of proteasome inhibitors for cancer treatment | nih.gov |

| Chemical Biology Sensing | Reversible covalent bonding with diols on biological molecules | Fluorescent sensors for saccharide detection | nih.govresearchgate.net |

Sustainable and Green Chemistry Approaches in Pyrimidine Boronic Acid Synthesis and Transformations

In line with the global push for environmentally responsible chemical manufacturing, significant research efforts are directed towards developing sustainable and green methods for the synthesis and use of pyrimidine boronic acids. Boronic acids themselves are often considered "green" reagents due to their generally low toxicity and the fact that their primary degradation product is boric acid, an environmentally benign compound. mdpi.comsigmaaldrich.com

A major focus of green chemistry is the replacement of volatile organic solvents with water. To this end, fully aqueous Suzuki-Miyaura coupling reactions have been developed for water-soluble alkyl halides and aryl boronic acids, significantly reducing the environmental impact of these transformations. nih.govacs.org Another key principle is the use of reusable catalysts. The development of magnetically recyclable catalysts, such as palladium nanoparticles supported on iron oxide (Fe₃O₄), allows for the easy separation of the catalyst from the reaction mixture using an external magnet and its reuse over multiple cycles without significant loss of activity. mdpi.com

| Green Approach | Description | Advantage | Reference |

|---|---|---|---|

| Aqueous Reactions | Using water as the reaction solvent instead of organic solvents. | Reduced environmental impact, increased safety. | nih.govacs.org |

| Recyclable Catalysts | Using catalysts supported on materials (e.g., magnetic nanoparticles) that allow for easy recovery and reuse. | Reduces waste of precious metals, lowers cost. | mdpi.com |

| Multi-Component Reactions | Combining three or more reactants in a single step to build complex molecules. | High atom economy, reduced waste and purification steps. | bohrium.comorganic-chemistry.org |

| Alternative Energy Sources | Employing microwave irradiation or sonication to drive reactions. | Faster reaction times, higher yields, often solvent-free. | researchgate.neteurekaselect.com |

Q & A

Q. What are the optimal synthetic routes and purification strategies for (4,6-dimethylpyrimidin-5-yl)boronic acid?

Boronic acids are challenging to purify due to their sensitivity to moisture and propensity for boroxine formation. A common strategy involves synthesizing stable intermediates like pinacol esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to improve stability during multi-step reactions . Post-synthesis, purification via column chromatography under inert conditions or recrystallization in anhydrous solvents is recommended. Structural analogs, such as pyrimidine-based boronic acids, often require careful control of reaction stoichiometry and temperature to avoid decomposition .

Q. How can structural characterization challenges (e.g., boroxine formation) be mitigated during mass spectrometry analysis?

MALDI-MS analysis of boronic acids is complicated by dehydration/trimerization. Derivatization with diols (e.g., dihydroxybenzoic acid, DHB) forms stable cyclic boronate esters, suppressing boroxine artifacts. For this compound, in-plate derivatization with DHB matrix enables direct analysis of intact molecular ions, bypassing laborious pre-treatment steps .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Glioblastoma cell lines (e.g., U87-MG) are commonly used to assess anticancer activity of boronic acid derivatives. Dose-response assays (e.g., MTT or SRB) can quantify cytotoxicity, while selectivity is validated using non-cancerous cell lines (e.g., HEK-293). Structural analogs like arylidene heterocycles have shown IC₅₀ values in the micromolar range, suggesting similar protocols for activity screening .

Advanced Research Questions

Q. How do thermodynamic and kinetic parameters influence the diol-binding properties of this compound?

Stopped-flow fluorescence or SPR spectroscopy can measure binding kinetics (e.g., kon, koff). For arylboronic acids, binding constants (Kd) with sugars like D-fructose correlate with kon rates, which are pH-dependent. Pre-equilibrium experiments at physiological pH (7.4) are critical for applications in chemosensors or glycoprotein capture .

Q. What computational strategies guide structure-activity relationship (SAR) studies for pyrimidine-boronic acid derivatives?

Density functional theory (DFT) predicts electronic effects of substituents (e.g., methyl groups at 4,6-positions) on boronic acid reactivity. Molecular docking with target enzymes (e.g., proteasomes or β-lactamases) identifies steric and electronic complementarity. For example, dimethyl substitution may enhance steric hindrance, reducing off-target interactions .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

Single-crystal X-ray diffraction with SHELXL refinement is standard for boronic acids. Crystallization in aprotic solvents (e.g., DMSO/EtOH mixtures) minimizes hydrolysis. The pyrimidine ring’s planarity and B–O bond angles (typically ~120°) confirm sp² hybridization, critical for assessing diol-binding geometry .

Q. What factors determine thermal stability during thermogravimetric analysis (TGA)?

Aromatic boronic acids with electron-withdrawing groups (e.g., pyrimidine) exhibit higher thermal stability. TGA of this compound under nitrogen may show decomposition >300°C, with mass loss correlating to boroxine formation. Comparative studies with analogs (e.g., 2-methylpyrimidin-5-yl derivatives) reveal substituent effects on stability .

Q. How does this compound interact with glycoproteins in surface plasmon resonance (SPR) assays?

Immobilization on carboxymethyl dextran-coated SPR chips via amine coupling (e.g., EDC/NHS chemistry) enables glycoprotein binding studies. Selectivity for mannose-rich glycoproteins (e.g., RNase B) over non-glycosylated proteins (e.g., RNase A) depends on buffer pH and ionic strength. Borate buffer (pH 8.5) enhances reversible binding for regeneration .

Q. What enzymatic targets are plausible for this compound?

Proteasome inhibition assays (e.g., chymotrypsin-like activity) are relevant, as boronic acids like bortezomib bind catalytic threonine residues. Competitive inhibition kinetics (Ki) can be measured using fluorogenic substrates (e.g., Suc-LLVY-AMC). Methyl groups may modulate binding affinity compared to non-substituted analogs .

Q. Can this compound be functionalized for bacterial biosensing applications?

Conjugation with carbon dots (B-CDs) via carbodiimide chemistry creates fluorescent probes. Gram-positive bacteria (e.g., S. aureus) selectively bind via boronic acid-diol interactions with teichoic acids. Fluorescence quenching or enhancement correlates with bacterial concentration, validated by flow cytometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.